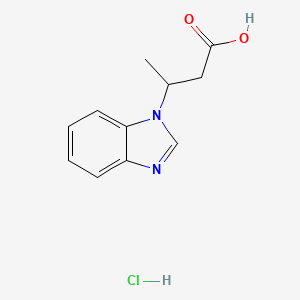
3-Benzoimidazol-1-YL-butyric acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoimidazol-1-yl-butyric acid hydrochloride is a chemical compound with the CAS Number: 35321-25-6 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 3-(1H-benzimidazol-1-yl)butanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h2-5,7-8H,6H2,1H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
"3-Benzoimidazol-1-YL-butyric acid hydrochloride" and related compounds have been explored for their utility in organic synthesis, including the development of novel compounds with potential optical properties. For instance, Ge et al. (2014) synthesized novel derivatives that showed distinctive fluorescence spectral characteristics, indicating potential applications in materials science and optical devices (Ge et al., 2014).
Antimicrobial Activity
Compounds related to "this compound" have been evaluated for their antimicrobial activities. A study by El-Meguid (2014) reported the synthesis of new compounds incorporating the benzoimidazole moiety, showing significant effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Meguid, 2014).
Corrosion Inhibition
The corrosion inhibition efficiency of compounds containing the benzoimidazole moiety, such as "4-(Benzoimidazole-2-yl)pyridine," has been studied for protecting mild steel in acidic environments. Resen et al. (2020) found that these compounds exhibit significant inhibitive efficiency, suggesting their application in corrosion protection strategies (Resen et al., 2020).
Photoluminescent Materials
The synthesis and characterization of compounds based on the benzoimidazole structure have contributed to the development of photoluminescent materials. Li et al. (2018) synthesized new coordination compounds showing photoluminescent properties, which could be useful in the design of new optical and electronic materials (Li et al., 2018).
Catalytic Applications
Benzimidazole derivatives, including those related to "this compound," have been utilized in catalytic applications, particularly in cross-coupling reactions. Kabir et al. (2010) introduced a ligand that facilitated copper-catalyzed formation of vinyl C-N and C-O bonds, showcasing the versatility and efficiency of these compounds in organic synthesis (Kabir et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h2-5,7-8H,6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMPMBXKRWFLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one](/img/structure/B2828088.png)




![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea](/img/structure/B2828098.png)
![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)
![7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2828100.png)
![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)
![4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2828104.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2828110.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2828111.png)